
N,N,N,N-TETRABUTYLBENZENE-1,4-DIAMINE
Overview
Description
N,N,N,N-TETRABUTYLBENZENE-1,4-DIAMINE is an organic compound that belongs to the class of aromatic diamines It is characterized by the presence of two butyl groups attached to each nitrogen atom of the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N,N,N-TETRABUTYLBENZENE-1,4-DIAMINE typically involves the reaction of benzene-1,4-diamine with butyl halides under basic conditions. A common method includes:
Starting Materials: Benzene-1,4-diamine and butyl bromide.
Reaction Conditions: The reaction is carried out in the presence of a strong base such as sodium hydroxide or potassium carbonate in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Procedure: The benzene-1,4-diamine is dissolved in the solvent, and the butyl bromide is added dropwise. The mixture is stirred at elevated temperatures (around 80-100°C) for several hours.
Purification: The product is purified by recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors with precise temperature and pressure control.
Continuous Flow Systems: To enhance efficiency and yield, continuous flow systems may be employed.
Purification Techniques: Industrial purification techniques such as distillation, crystallization, and advanced chromatography are used to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions: N,N,N,N-TETRABUTYLBENZENE-1,4-DIAMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: Nucleophilic substitution reactions can occur at the butyl groups or the aromatic ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO~4~) or chromium trioxide (CrO~3~) in acidic or basic media.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH~4~).
Substitution: Halogenation using bromine (Br~2~) or chlorination using chlorine (Cl~2~) in the presence of a catalyst.
Major Products:
Oxidation Products: Quinone derivatives.
Reduction Products: Corresponding amines.
Substitution Products: Halogenated derivatives or other substituted aromatic compounds.
Scientific Research Applications
N,N,N,N-TETRABUTYLBENZENE-1,4-DIAMINE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of polymers, dyes, and advanced materials.
Mechanism of Action
The mechanism of action of N,N,N,N-TETRABUTYLBENZENE-1,4-DIAMINE involves its interaction with molecular targets such as enzymes and receptors. The compound can:
Bind to Active Sites: Interact with the active sites of enzymes, inhibiting or modulating their activity.
Pathway Modulation: Affect cellular pathways by altering the function of key proteins and signaling molecules.
Comparison with Similar Compounds
N,N,N’,N’-Tetramethyl-p-phenylenediamine: Similar structure but with methyl groups instead of butyl groups.
N,N-Dimethyl-1,4-phenylenediamine: Contains dimethyl groups instead of butyl groups.
N,N,N’,N’-Tetraphenyl-1,4-phenylenediamine: Contains phenyl groups instead of butyl groups.
Uniqueness: N,N,N,N-TETRABUTYLBENZENE-1,4-DIAMINE is unique due to its bulky butyl groups, which can influence its steric and electronic properties, making it distinct in terms of reactivity and applications compared to its analogs.
Properties
CAS No. |
19433-81-9 |
|---|---|
Molecular Formula |
C22H40N2 |
Molecular Weight |
332.6 g/mol |
IUPAC Name |
1-N,1-N,4-N,4-N-tetrabutylbenzene-1,4-diamine |
InChI |
InChI=1S/C22H40N2/c1-5-9-17-23(18-10-6-2)21-13-15-22(16-14-21)24(19-11-7-3)20-12-8-4/h13-16H,5-12,17-20H2,1-4H3 |
InChI Key |
VEHKMIKMZXCKNZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)C1=CC=C(C=C1)N(CCCC)CCCC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
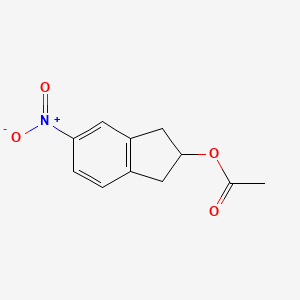
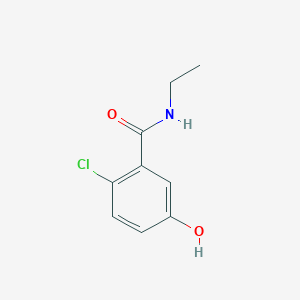
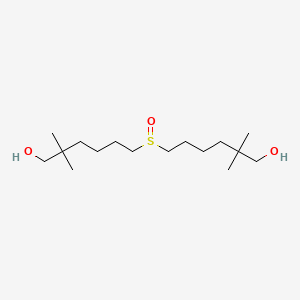
![3-[(4-fluorophenyl)sulfanyl]-6-methoxypyridazine](/img/structure/B8523309.png)
![1-(3,3-Diphenylpropyl)-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine](/img/structure/B8523312.png)
![4-(2-{4-[Bis(4-methylphenyl)amino]phenyl}ethenyl)phenol](/img/structure/B8523314.png)
![Carbamic acid,[2-amino-4-cyano-5-[methyl(2-methylpropyl)amino]phenyl]-,1,1-dimethylethyl ester](/img/structure/B8523317.png)
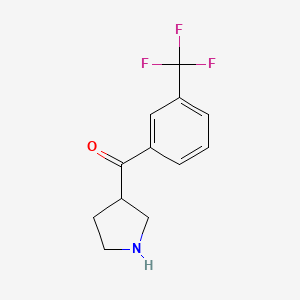

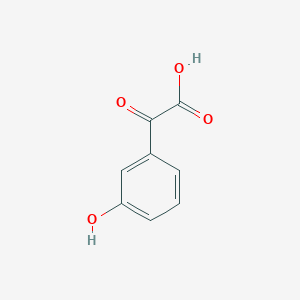
![7-[(2-Ethoxyphenyl)methoxy]-2,3-dimethyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B8523346.png)
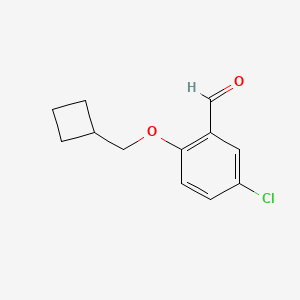

![7-(2-Chlorophenyl)-[1,2,4]triazolo[4,3-b][1,2,4]triazine](/img/structure/B8523364.png)
